molecular formula C9H15NO3 B8725826 2-Azetidinone, 4-(acetyloxy)-3,3-diethyl- CAS No. 126997-07-7

2-Azetidinone, 4-(acetyloxy)-3,3-diethyl-

Cat. No.: B8725826
CAS No.: 126997-07-7
M. Wt: 185.22 g/mol
InChI Key: METIWGORERLVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinone, 4-(acetyloxy)-3,3-diethyl- is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azetidinone, 4-(acetyloxy)-3,3-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinone, 4-(acetyloxy)-3,3-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126997-07-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(3,3-diethyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C9H15NO3/c1-4-9(5-2)7(12)10-8(9)13-6(3)11/h8H,4-5H2,1-3H3,(H,10,12)

InChI Key

METIWGORERLVOW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC1=O)OC(=O)C)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the material prepared in Step A (169 gm, 1.19 mol) in CH2Cl2 (300 ml) was cooled in an ice-ethanol bath under N2 and chlorosulfonyl isocyanate (200 gm, 1.41 mol) was added via an addition funnel. The solution was allowed to rise to room temperature and stirred overnight. The reaction mixture was then diluted with Et2O and added to ice-cold NaHCO3 solution containing Na2SO3, keeping the solution below 5° C. during the addition. After the evolution of gas had ceased, the layers were separated and the aqueous layer was extracted with Et2O. The combined ether extracts were washed with H2O, brine and then dried over Na2SO4 before being evaporated to dryness. This gave a dark oil which was diluted with hexane (100 ml) and cooled in the freezer for 2 days. The low melting white solid which formed was filtered off and washed with cold hexane to give 79.2 gm of the title compound.
Name
material
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.